2-[Benzyl(methyl)amino]ethyl 2-(4-bromophenoxy)acetate
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Overview
Description
2-[Benzyl(methyl)amino]ethyl 2-(4-bromophenoxy)acetate is an organic compound with the molecular formula C18H20BrNO3 and a molecular weight of 378.26 g/mol . This compound is characterized by the presence of a benzyl group, a methyl group, and a bromophenoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]ethyl 2-(4-bromophenoxy)acetate typically involves the reaction of 2-(4-bromophenoxy)acetic acid with 2-[benzyl(methyl)amino]ethanol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)amino]ethyl 2-(4-bromophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
2-[Benzyl(methyl)amino]ethyl 2-(4-bromophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)amino]ethyl 2-(4-bromophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenoxy group can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[Benzyl(methyl)amino]ethyl acetate
- 2-[Benzyl(methyl)amino]ethyl phenoxyacetate
- 2-[Benzyl(methyl)amino]ethyl 2-(4-chlorophenoxy)acetate
Uniqueness
2-[Benzyl(methyl)amino]ethyl 2-(4-bromophenoxy)acetate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-[benzyl(methyl)amino]ethyl 2-(4-bromophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-20(13-15-5-3-2-4-6-15)11-12-22-18(21)14-23-17-9-7-16(19)8-10-17/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJXWUIQRKTNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC(=O)COC1=CC=C(C=C1)Br)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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